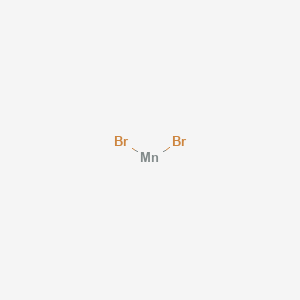

Manganese bromide

Description

Properties

IUPAC Name |

dibromomanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYMRRJVDRJMJW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mn](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnBr2, Br2Mn | |

| Record name | manganese(II) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065460 | |

| Record name | Manganese bromide (MnBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Manganese bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13446-03-2 | |

| Record name | Manganese dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese bromide (MnBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Elucidation of Manganese Bromide Systems

Spectroscopic Probes for Manganese Bromide Electronic and Molecular Structures

Spectroscopic techniques provide valuable information about the electronic and vibrational energy levels within this compound systems. This data complements the structural information from crystallography, offering a more complete picture of the chemical bonding and electronic behavior.

Electronic absorption spectroscopy, commonly performed in the ultraviolet and visible (UV-Vis) regions, probes the electronic transitions between different energy levels in a molecule. For manganese(II) complexes, which have a d5 electronic configuration, the d-d transitions are spin-forbidden and therefore typically have low intensities.

In tetrahedral manganese(II) halide complexes, such as [MnBr4]2-, the absorption spectra exhibit several weak bands in the visible and near-UV regions. acs.org These bands correspond to transitions from the 6A1 ground state to various excited quartet states (4G, 4D, etc.). nih.gov The energies of these transitions are dependent on the ligand field strength; for the tetrahalomanganate(II) series, the ligand field splitting decreases from chloride to iodide. nih.gov

For example, in complexes containing the [MnBr4]2- tetrahedron, photoluminescence excitation spectra, which are closely related to absorption spectra, show distinct groups of bands between 300 and 500 nm. nih.gov These can be assigned to the 6A1 → 4G and 6A1 → 4D transitions. nih.gov The specific positions of these bands are influenced by the nature of the counter-cation in the crystal lattice. nih.gov

In some this compound complexes, charge transfer transitions can also be observed. These are typically much more intense than the d-d transitions and occur when an electron is transferred from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or vice versa.

The UV-Vis spectrum of a manganese(II) bromide complex with a Schiff base ligand derived from an ionic liquid showed absorption bands around 314 nm, 255 nm, and 211 nm. researchgate.net The bands at higher energies were attributed to π→π* transitions within the ligand and transitions involving the imidazolium moiety of the ionic liquid. researchgate.net

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, providing a "fingerprint" of the molecule's structure.

In the study of this compound complexes, IR spectroscopy has been used to identify the coordination of ligands. For instance, in the dimeric manganese(II) bromide complexes with pyridine N-oxide, selected IR bands were reported. nih.gov The presence of broad bands around 3470 cm-1 can be indicative of O-H stretching from coordinated water molecules. nih.gov Other bands in the fingerprint region (below 1500 cm-1) can be attributed to vibrations of the PNO ligand, which may shift upon coordination to the manganese ion. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Manganese(II) bromide |

| bis(μ-pyridine N-oxide)bis[aqua-dibromido-(pyridine N-oxide)manganese(II)] |

| (C40H38P2)MnBr4 |

| (TBA)2MnBr4 (tetrabutylammonium this compound) |

| Cs3MnBr5 (cesium this compound) |

| CsMnBr3 (cesium this compound) |

| 3-aminopyridine |

| 4-ethylpyridine |

| [MnBr4]2- |

| [Mn(CO)5Br] |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Coordination Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and chemical environment of molecules. wikipedia.orglibretexts.org In the context of this compound coordination chemistry, NMR serves as a crucial tool for characterizing the ligand sphere and assessing the stability of complexes in solution. While the paramagnetic nature of the Mn(II) ion (a d⁵ system) can lead to significant broadening of NMR signals for nuclei in close proximity, this effect itself can be a source of structural information. However, for ligands in manganese carbonyl complexes, such as Mn(CO)₃(R-bpy)Br, ¹H NMR is routinely used to confirm the synthesis and purity of the compounds. nih.gov

Researchers have noted the light sensitivity of certain manganese carbonyl bromide complexes, observing that they can decompose within minutes under ambient fluorescent lighting. nih.gov This degradation is evident from the peak broadening in their ¹H NMR spectra, indicating changes in the chemical environment or the paramagnetic properties of the sample over time. nih.gov Furthermore, NMR is employed in the characterization of more complex manganese(II) compounds involving intricate organic ligands, where it helps to confirm the structure of the ligand framework. scielo.br

The principle of NMR involves aligning the magnetic nuclear spins in a strong, constant magnetic field and then perturbing this alignment with a radio-frequency pulse. wikipedia.org The frequency at which the nuclei resonate and return to equilibrium provides detailed information about their chemical environment, including shielding effects from surrounding electrons and spin-spin coupling with neighboring nuclei. libretexts.orgyoutube.comvanderbilt.edu This allows for the precise determination of molecular structure, particularly for the organic ligands coordinated to the this compound core. wikipedia.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of Manganese(II) Bromide

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying systems with unpaired electrons, such as the high-spin d⁵ manganese(II) ion. This method provides valuable information regarding the oxidation state, coordination environment, and site symmetry of the manganese center. scielo.br The ground state of the Mn(II) ion is typically an orbital singlet, ⁶S₅/₂, which gives rise to characteristic EPR spectra. mdpi.com

In manganese(II) bromide systems, the EPR spectrum is highly sensitive to the geometry and nature of the ligands surrounding the Mn(II) ion. For instance, the EPR spectrum for a compound featuring the [MnBr₄]²⁻ anion exhibits a distorted single line, which can be simulated using a model for a paramagnetic center with an electron spin S = 5/2. mdpi.com The broadening of the EPR spectrum can sometimes be attributed to processes like proton transfer within the crystal lattice. mdpi.com

Studies on a series of five-coordinated Mn(II) complexes, [Mn(terpy)(X)₂] (where X = Cl⁻, Br⁻, I⁻), have utilized high-field and high-frequency EPR (HF-EPR) to accurately determine the spin Hamiltonian parameters. acs.org These parameters, particularly the axial (D) and rhombic (E) zero-field splitting (ZFS) parameters, quantify the distortion from perfect cubic symmetry. For the [Mn(terpy)Br₂] complex, the manganese ion is in a distorted trigonal bipyramid geometry. acs.org The sign of D was determined to be positive for the bromo complex, and a significant rhombicity (E/D ratio) reflects the distorted geometry. acs.org

Similarly, EPR studies of Mn(II)-doped into sarcosine cadmium bromide single crystals revealed two magnetically inequivalent manganese sites in a distorted octahedral environment. nih.gov The spin-Hamiltonian parameters were found to have rhombic symmetry, and the large value of the zero-field tensor was attributed to steric effects from the crystal packing of the ligands. nih.gov The covalency of the manganese-ligand bond can also be estimated from the EPR data. nih.gov

The following table summarizes key spin Hamiltonian parameters obtained from EPR studies of various this compound systems.

| Compound/System | D (cm⁻¹) | E (cm⁻¹) | g-value | E/D | Reference |

| [Mn(terpy)Br₂] | +0.67 | 0.12 | g_iso ≈ 2.00 | 0.18 | acs.org |

| Mn(II) in sarcosine cadmium bromide | 460 x 10⁻⁴ | -98 x 10⁻⁴ | - | 0.21 | nih.gov |

Note: The values for Mn(II) in sarcosine cadmium bromide were originally reported in units of 10⁻⁴ cm⁻¹.

Time-Resolved and Ultrafast Spectroscopic Studies on this compound Derivatives

Time-resolved and ultrafast spectroscopic techniques are powerful tools for investigating the photophysical properties and reaction dynamics of this compound derivatives, particularly those involved in photochemical processes. nih.gov These methods, such as time-resolved infrared spectroscopy (TRIR), allow for the direct observation of short-lived intermediates and the elucidation of reaction mechanisms on timescales ranging from femtoseconds to milliseconds. nih.govuni-augsburg.de

A key application of these techniques is in studying the light-induced release of carbon monoxide (CO) from manganese carbonyl bromide complexes, such as Mn(CO)₅Br and its derivatives. nih.gov Despite the potential use of these complexes in catalysis and phototherapeutics, their photophysical properties have received relatively little attention compared to analogous rhenium complexes. nih.gov

Recent studies have employed TRIR to explore the photochemical activation of manganese precatalysts. nih.gov In these experiments, a UV/visible laser pulse is used to initiate a reaction, such as the dissociation of a CO ligand, and a subsequent infrared probe pulse monitors the structural and dynamic changes by observing the vibrational bands of the remaining CO groups. nih.gov For example, the photochemical activation of fac-[Mn(inpy)(CO)₃(PPh₃)] (where the manganese is initially bound to a bromide, though not explicitly in this intermediate's formula) reveals that light-induced dissociation of a CO ligand occurs preferentially over the loss of a phosphine ligand. This leads to the formation of a short-lived solvent-coordinated complex, [Mn(inpy)(CO)₂(solvent)(PPh₃)], whose ultrafast dynamics can be monitored. nih.gov These studies provide critical insights into the initial steps of catalytic cycles involving this compound-derived compounds.

The development of ultrafast methods, including those that combine spatial encoding with spectroscopy, has significantly accelerated the acquisition of multidimensional NMR data, which can also be used to study time-dependent processes in systems related to this compound chemistry. researchgate.net

Advanced Analytical Methods for this compound Systems

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a highly effective technique for probing the local electronic and geometric structure of a specific element within a compound. The method is element-specific and provides information on the oxidation state, coordination number, and identity of neighboring atoms, as well as interatomic distances. rsc.organl.gov XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which includes the pre-edge and the rising edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. arxiv.orgresearchgate.net For manganese compounds, the Mn K-edge XANES spectra are often used to determine the average oxidation state. The energy of the absorption edge typically shifts to higher values as the oxidation state of manganese increases. researchgate.net The pre-edge features, though weak, arise from 1s to 3d transitions and are sensitive to the symmetry of the Mn site. arxiv.org

The EXAFS region, which extends several hundred eV above the absorption edge, contains information about the local atomic environment around the central manganese atom. Analysis of the EXAFS oscillations can yield precise information about the number and type of neighboring atoms and their distances from the manganese atom.

A notable application of this technique to this compound is the study of aqueous MnBr₂ solutions. rsc.org EXAFS studies have shown that the predominant manganese species in these solutions is not a simple solvated ion but a coordination complex with the stoichiometry [MnBr₂(H₂O)₄]. rsc.org This direct detection of Mn-Br bonds in solution demonstrates the power of XAS to characterize species that may be difficult to study by other means.

The following table summarizes the structural parameters for the dominant species in aqueous this compound solution as determined by EXAFS.

| Parameter | Value | Reference |

| Species | [MnBr₂(H₂O)₄] | rsc.org |

| Coordination Number (Br) | 2 | rsc.org |

| Coordination Number (O from H₂O) | 4 | rsc.org |

Coordination Chemistry of Manganese Bromide Complexes

Ligand Design and Architectures in Manganese Bromide Coordination

The structure of this compound frameworks is fundamentally controlled by the ligands that coordinate to the manganese centers. These ligands can be simple monodentate species or more complex molecules designed to chelate to a single metal ion or bridge between multiple metal centers, leading to diverse and intricate architectures.

The choice between a chelating ligand, which binds to a single metal center at multiple points, and a bridging ligand, which connects two or more metal atoms, is a critical factor in determining the dimensionality of the resulting this compound framework. wikipedia.org

Chelating Ligands: Chelating ligands, such as 1,10-phenanthroline (phen) and various di-triazolylidene (di-trz) ligands, can form discrete mononuclear or dinuclear manganese complexes. nih.govnih.gov For instance, a series of Mn(I) complexes with the general formula fac-[Mn(di-trzR)(CO)3Br] (where R = Me, Et, Mes) feature a chelating di-trz ligand. nih.gov In these structures, the manganese(I) center adopts a slightly distorted octahedral geometry. nih.gov Similarly, the use of the chelating ligand 1,10-phenanthroline with manganese and squarate anions can result in either a one-dimensional (1D) polymeric chain or a dinuclear entity, demonstrating how the interplay of different ligands influences the final structure. nih.gov Thioether-functionalized 2-azabutadienes are another class of S∩N chelating ligands that form stable five-membered chelate rings with manganese(I) bromide, as seen in the complex fac-MnBr(CO)3[(iPrS)2C=C(H)-N=CPh2]. mdpi.com

Bridging Ligands: Bridging ligands are essential for creating extended structures like coordination polymers and metal-organic frameworks (MOFs). libretexts.org Pyridine N-oxide (PNO) and its derivatives can act as bridging ligands, forming dimeric complexes where two manganese(II) centers are bridged by the oxygen atom of the PNO ligand. nih.gov In these dimers, each pseudo-octahedral six-coordinate manganese(II) center is also coordinated to bromide ions and solvent molecules. nih.gov The flexible ligand 1,2-bis(4-pyridyl)ethane (bpe) can act as a bridging ligand along with squarate dianions to produce a two-dimensional (2D) rectangular grid-like structure with manganese. nih.gov In contrast, using different synthetic conditions, di-triazolylidene ligands can adopt a bridging coordination mode instead of a chelating one, yielding bimetallic Mn(0) complexes of the type [Mn2(CO)8(μ-di-trzR)]. nih.gov Virtually all common anions can serve as bridging ligands. wikipedia.org

The table below summarizes examples of this compound complexes with different ligand types.

| Complex Type | Ligand(s) | Coordination Mode | Resulting Structure |

|---|---|---|---|

| Monometallic Mn(I) | di-triazolylidene (di-trz) | Chelating | Discrete octahedral complex |

| Bimetallic Mn(0) | di-triazolylidene (di-trz) | Bridging | Discrete bimetallic complex |

| Dimeric Mn(II) | Pyridine N-oxide (PNO) | Bridging | Dimer with μ-oxo bridges |

| 2D Polymer Mn(II) | 1,2-bis(4-pyridyl)ethane (bpe), Squarate | Bridging | 2D rectangular grid |

| 1D Polymer Mn(II) | 1,10-phenanthroline (phen), Squarate | Chelating/Bridging | 1D polymeric chain |

The primary function of bulky organic cations is to spatially isolate the this compound anionic complexes, typically [MnBr4]2- tetrahedra. mdpi.comnih.gov This isolation is key to achieving high photoluminescence quantum yields (PLQY). mdpi.comnih.gov By increasing the distance between adjacent manganese centers, these cations mitigate concentration quenching and spin-spin coupling effects. nih.govchemrxiv.org For example, in the zero-dimensional (0D) hybrid compound (TBA)2MnBr4, the large tetrabutylammonium (TBA+) cations effectively separate the [MnBr4]2- tetrahedra, leading to a high PLQY of 84.98% and strong green emission. mdpi.com Similarly, using the bulky and rigid N,N,N-trimethyladamantan-1-aminium cation results in a Mn-Mn distance of 9.034 Å, suppressing quenching effects and yielding a PLQY of 63.8%. nih.gov

The size and shape of the organic cation also dictate the coordination of the manganese ion. Smaller, compact cations like formamidinium (FA+) and acetamidinium (AcA+) can facilitate the formation of frameworks with octahedrally coordinated manganese ions, such as in (FA)MnBr3 and (AcA)MnBr3. nih.gov In contrast, these same cations can also form compounds with tetrahedrally coordinated Mn2+, as seen in (FA)3MnBr5 and (AcA)2MnBr4. nih.gov This demonstrates that the stoichiometry and crystallization conditions, in addition to the cation itself, are vital in determining the final structure. chemrxiv.org

Solvation Effects and Coordination Geometry in Manganese(II) Bromide Solutions

The coordination environment of the manganese(II) ion in solution is highly dependent on the properties of the solvent. slu.seresearchgate.net Factors such as the solvent's donor strength, steric bulk, and relative permittivity determine the coordination number and geometry of the solvated Mn2+ ion and its bromide complexes. slu.seresearchgate.net

In many common solvents like water, methanol, and dimethylsulfoxide (DMSO), the Mn(II) ion is typically six-coordinate with a regular octahedral geometry. slu.seresearchgate.net EXAFS spectroscopy shows mean Mn-O bond distances of 2.165 Å in water, 2.161 Å in methanol, and 2.157 Å in DMSO for the solvated ions. slu.seresearchgate.net The acetonitrile-solvated Mn(II) ion is also six-coordinate in an octahedral fashion, with a mean Mn-N bond distance of 2.193 Å. slu.seresearchgate.net

However, the coordination can change significantly in sterically demanding solvents. In N,N'-dimethylpropylene urea (dmpu), a space-demanding solvent, the manganese(II) ion can only bind five dmpu molecules. slu.seresearchgate.net This change in solvation has a pronounced effect on bromide complexation. Calorimetric studies show that manganese(II)-bromide complexes are significantly more stable in dmpu than in solvents where Mn(II) has a regular octahedral coordination. slu.seresearchgate.net In dmpu solution, the MnBr2 complex is five-coordinate, with mean Mn-Br and Mn-O bond distances of 2.494 Å and 2.076 Å, respectively. slu.seresearchgate.net

The coordination geometry can also differ between the solution and solid states. The complex [MnBr2(dmpu)2] is five-coordinate in dmpu solution but adopts a distorted tetrahedral geometry in the solid state, with mean Mn-Br and Mn-O bond distances of 2.473 Å and 2.014 Å, respectively. slu.seresearchgate.net

The table below details the coordination environment of Mn(II) in various solvents.

| Solvent | Solvated Mn(II) Ion Geometry | Coordination Number | Mean Bond Distance (Å) |

|---|---|---|---|

| Water | Octahedral | 6 | 2.165 (Mn-O) |

| Methanol | Octahedral | 6 | 2.161 (Mn-O) |

| Dimethylsulfoxide (DMSO) | Octahedral | 6 | 2.157 (Mn-O) |

| Acetonitrile | Octahedral | 6 | 2.193 (Mn-N) |

| N,N'-dimethylpropylene urea (dmpu) | Five-coordinate | 5 | 2.087 (Mn-O) |

Metal-Ligand Bonding and Structural Transformations in this compound Complexes

The nature of the metal-ligand bond in this compound complexes can be described using theories such as Molecular Orbital Theory (MOT), which accounts for both ionic and covalent character. dalalinstitute.com In high-spin manganese(II) complexes, the absence of ligand field stabilization energy allows for a variety of coordination geometries, and the bonding is influenced by factors like crystal packing, hydrogen bonding, and the steric and electronic effects of the ligands. uoa.gr

Vibrational spectroscopy, combined with X-ray crystallography, provides insight into the relative strengths of metal-ligand bonds. uoa.gr For example, in the complex fac-MnBr(CO)3[(iPrS)2C=C(H)-N=CPh2], the Mn-Br bond length is 2.5288 Å, while the Mn-S and Mn-N bonds are 2.3747 Å and 2.125 Å, respectively. mdpi.com Quantum Theory of Atoms in Molecules (QT-AIM) calculations on this and related complexes show that the covalent character of the bonds decreases in the order M–Br > M–S > M–N, indicating that the Mn-N bond is the least covalent. mdpi.com

Structural transformations can be induced by external stimuli or changes in the chemical environment. For instance, the complex fac-[Mn(di-trzEt)(CO)3Br] can be transformed into the cationic dicarbonyl complex fac-[Mn(di-trzEt)(CO)2(PPh3)2]Br by irradiation with visible light in the presence of triphenylphosphine. nih.gov This represents a light-induced ligand substitution and a change in the coordination sphere of the manganese center. The flexibility of the coordination sphere is a hallmark of Mn(II) chemistry, allowing it to readily adapt to different ligand environments, leading to the wide structural diversity observed in its bromide complexes. uoa.gr

Electronic Structure, Optical, and Magnetic Properties of Manganese Bromide Materials

Electronic Band Structure and Density of States in Manganese Bromide

The electronic and magnetic properties of this compound (MnBr₂) have been investigated through computational simulations, revealing insights into its potential for technological applications. nih.gov Studies of both bulk and monolayer forms of MnBr₂ indicate that it behaves as a magnetic semiconductor, characterized by unpaired spin channels and a significant band gap. acs.orgresearchgate.net The electronic interactions within a single monolayer are more pronounced than the van der Waals-type interactions between adjacent layers, leading to similar electronic properties in both bulk and monolayer forms. nih.govacs.org The density of states function is crucial for understanding the electronic properties, as it defines the number of available electronic states at a given energy level and is fundamental in calculating optical absorption and electrical conductivity. wikipedia.org

Spin-polarized calculations based on density functional theory (DFT) have been employed to analyze the electronic band structure of this compound monolayers. nih.govacs.org These calculations show distinct band structures for spin-up and spin-down channels. For a MnBr₂ monolayer, the spin-up channel exhibits a direct band gap, while the spin-down channel has an indirect band gap. nih.govacs.org This difference in the electronic structure for different spins is a hallmark of a magnetic semiconductor. acs.org

The antiferromagnetic configuration is found to be energetically more stable than the ferromagnetic one. nih.govresearchgate.net The intrinsic magnetism is primarily driven by the incomplete 3d orbital of the manganese atom, which contains five electrons. nih.govacs.org The magnetic moment of the Mn atom is calculated to be 5.0 μB, while the bromine atom is nonmagnetic. nih.govacs.org These findings highlight the potential of MnBr₂ monolayers for applications in spintronics and nanoelectronics. nih.govresearchgate.net

| Material Form | Spin Channel | Band Gap Type | Band Gap Value (eV) |

|---|---|---|---|

| Bulk | Spin-Up | Direct (at Γ point) | 3.88 |

| Bulk | Spin-Down | Indirect (Γ-M) | 4.75 |

| Monolayer | Spin-Up | Direct (at Γ point) | 3.98 |

| Monolayer | Spin-Down | Indirect | 4.83 |

| Monolayer | Overall Indirect | Indirect | 3.95 |

Data sourced from computational simulations using spin-polarized density functional theory. nih.govacs.org

Analysis of the projected density of states (PDOS) reveals the specific orbital contributions to the electronic band structure of this compound. nih.govresearchgate.net The frontier electronic states, namely the valence band maximum (VBM) and the conduction band minimum (CBM), are predominantly formed by the hybridization of manganese (Mn) 3d orbitals and bromine (Br) 4p orbitals. nih.govresearchgate.netiisc.ac.in

This d-p orbital hybridization is a key factor in determining the material's electronic and magnetic properties. nih.gov The incomplete filling of the Mn-3d orbital, which holds five electrons, results in a non-zero intrinsic angular momentum, giving rise to the material's magnetism. nih.gov In hybrid this compound compounds like (C₄₀H₃₈P₂)MnBr₄, both the VBM and CBM are dominated by the electronic states of the [MnBr₄]²⁻ clusters, with the VBM constructed mainly from Mn 3d and Br 4p orbitals, and the CBM mainly from Mn 3d orbitals. researchgate.net This localization of electronic states within the inorganic [MnBr₄]²⁻ units indicates that the organic cations have minimal involvement in the photoluminescence process. researchgate.net

Photoluminescence Phenomena in this compound Compounds

This compound compounds, particularly those incorporating organic cations, are known for their distinctive photoluminescent (PL) properties. These materials often exhibit high photoluminescence quantum yields (PLQYs) and tunable emission colors, making them promising candidates for applications in solid-state lighting and optoelectronic devices. nih.govresearchgate.net The luminescence is highly sensitive to the local coordination environment of the Mn²⁺ ion. nih.gov

The intrinsic luminescence in manganese(II) halides originates from the d-d electronic transition of the Mn²⁺ center. nih.govresearchgate.netrsc.org Specifically, the emission is attributed to the spin-forbidden ⁴T₁(G) → ⁶A₁(S) transition. nih.govnih.govresearchgate.net The energy of this transition, and thus the color of the emitted light, is strongly dependent on the crystal field splitting, which is determined by the coordination geometry of the Mn²⁺ ion. nih.govrsc.org

In a tetrahedral (Td) coordination environment, such as in [MnBr₄]²⁻ units, the ligand field is relatively strong, resulting in a higher energy transition that produces green light. researchgate.netacs.org Conversely, in an octahedral (Oh) coordination environment, the weaker ligand field leads to a lower energy transition, resulting in red emission. researchgate.netacs.org The d-d transition in a centrosymmetric octahedral geometry is formally forbidden by the Laporte selection rule, which can lead to weaker luminescence compared to the allowed transitions in the non-centrosymmetric tetrahedral geometry. acs.org

The efficiency of photoluminescence in this compound materials is governed by exciton dynamics. researchgate.net Upon photoexcitation, excitons are generated in the material, and their subsequent energy transfer to the Mn²⁺ centers leads to the characteristic d-d emission. nih.govchemrxiv.org In some systems, the formation of self-trapped excitons (STEs) can also occur, leading to highly efficient broadband photoluminescence with a large Stokes shift. researchgate.netcam.ac.uk

This compound-based materials can achieve remarkably high photoluminescence quantum yields (PLQYs), with some hybrid compounds reaching near-unity efficiency. nih.govacs.org The efficiency is influenced by factors such as the distance between Mn²⁺ ions; larger distances can mitigate concentration quenching. rsc.org For instance, the green-emitting crystalline state of (R-PEA)₂MnBr₄ and (S-PEA)₂MnBr₄ exhibits PLQYs of 91.3% and 98.6%, respectively. nih.govacs.org The introduction of Mn²⁺ as a dopant in perovskite structures can also significantly improve the PLQY of the host material. nih.gov

| Compound | Emission Color | PLQY (%) |

|---|---|---|

| (TMPEA)₂MnBr₄ | Green | 83.18 |

| (R-PEA)₂MnBr₄ (crystalline) | Green | 91.3 |

| (S-PEA)₂MnBr₄ (crystalline) | Green | 98.6 |

| (R-PEA)₂MnBr₄ (amorphous) | Red | 64.9 |

| (S-PEA)₂MnBr₄ (amorphous) | Red | 79.9 |

| (C₃₈H₃₄P₂)MnBr₄ | Green | 95 |

| Cs₃MnBr₅ Nanocrystals | Green | ~33 |

| CsMnBr₃ Nanocrystals | Red | ~33 |

Data sourced from various studies on hybrid and inorganic manganese bromides. nih.govnih.govresearchgate.netacs.orgacs.org

A key feature of this compound materials is the tunability of their emission wavelengths. This tunability is primarily achieved by modifying the crystal structure, which in turn alters the coordination environment of the Mn²⁺ ions and the resulting crystal field strength. nih.govrsc.org For example, a reversible transition between a red-emissive amorphous state (octahedral Mn²⁺) and a green-emissive crystalline state (tetrahedral Mn²⁺) can be induced in compounds like (R-/S-PEA)₂MnBr₄ through processes like melting, quenching, and annealing. nih.govacs.org This allows for switching the emission peak from approximately 648 nm to 526 nm. nih.gov

This compound emitters are also characterized by a large Stokes shift, which is the difference in energy between the absorption and emission maxima. nih.govstanford.edu This large shift is beneficial for applications like luminescent solar concentrators as it minimizes reabsorption losses. nih.gov In the 0D hybrid this compound (TMPEA)₂MnBr₄, a significant Stokes shift of 0.237 eV is observed for its green emission at 521 nm. researchgate.net The Stokes shift is correlated with the coordination geometry, and variations in Mn-Br bond lengths can modulate the emission energy. rsc.orgresearchgate.net

| Compound | Peak Emission Wavelength (nm) | Stokes Shift (eV) |

|---|---|---|

| (TMPEA)₂MnBr₄ | 521 | 0.237 |

| (R-/S-PEA)₂MnBr₄ (crystalline) | 526 | - |

| (R-/S-PEA)₂MnBr₄ (amorphous) | 648 | - |

| (C₅H₆N)₂MnBr₄ | 518 (green band) | - |

| (C₅H₆N)₂MnBr₄ | 650 (red band) | - |

| Cs₃MnBr₅ | 522 | - |

| CsMnBr₃ | 661 | - |

Data sourced from studies on hybrid and inorganic manganese bromides. nih.govresearchgate.netresearchgate.netacs.orgacs.org

Magnetic Properties and Ordering in this compound Systems

The intrinsic magnetism of this compound (MnBr2) originates from the manganese atoms. ijsr.net Specifically, the magnetic properties are driven by the five electrons in the incomplete 3d orbital of the Mn atom. nationalmaglab.orgnih.gov In its bulk form, MnBr2 exhibits magnetic ordering and belongs to the space group P3 m1, characterized by a hexagonal arrangement. nationalmaglab.org The material is classified as a magnetic semiconductor. ijsr.net Studies of its magnetic anisotropy energy show that the system is most stable when the magnetic moments of the manganese atoms are aligned perpendicular to the monolayer supercell plane. nationalmaglab.orgnih.gov Significant magnetic anisotropy energy values of 11.7 µeV/Mn for the bulk form and 6.8 µeV/Mn for the monolayer form have been calculated, indicating a high degree of thermal stability. nationalmaglab.org

Antiferromagnetic and Ferromagnetic Configurations in this compound

Theoretical simulations and experimental data have been employed to determine the preferred magnetic ordering of this compound. The primary magnetic configurations considered are ferromagnetic (FM), where magnetic moments align in the same direction, and antiferromagnetic (AFM), where adjacent magnetic moments align in opposite directions.

Research indicates that the antiferromagnetic configuration in this compound is energetically more stable than the ferromagnetic configuration. nationalmaglab.orgnih.gov This has been confirmed for both its bulk and monolayer forms. nationalmaglab.org The antiferromagnetic arrangement of the MnBr2 monolayer has been experimentally verified through neutron diffraction. nationalmaglab.org For bulk MnBr2, a double-row striped antiferromagnetic ordering is observed in the layers below 2.15 K. nih.gov Heat capacity measurements have identified a maximum anomaly at 2.16 K, which is associated with the ordering of the spins of the manganous ions. researchgate.net

The table below summarizes the calculated energy differences and magnetic moments for the two configurations in a MnBr2 monolayer.

| Magnetic Configuration | Relative Energy (meV/atom) | Magnetic Moment of Mn atom (μB) |

| Ferromagnetic (FM) | 0.00 | 5.0 |

| Antiferromagnetic (AFM) | -1.75 | 5.0 |

This table presents theoretical data for a MnBr2 monolayer, showing the higher stability of the antiferromagnetic configuration.

While the ground state of MnBr2 is typically antiferromagnetic, some studies on related compounds have explored ferromagnetic potential. For instance, by inducing manganese vacancies to create a Mn3Br8 monolayer, a ferromagnetic half-metal with a Curie temperature of 130 K can be achieved. nih.gov

Spin Hamiltonian Parameters from EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic environment of paramagnetic species like the Mn(II) ion in this compound. The behavior of the electron spins in a magnetic field is described by the spin Hamiltonian, which includes several key terms: the electron Zeeman interaction, the zero-field splitting (ZFS), and the hyperfine interaction.

The spin Hamiltonian is expressed as: H = gμB B·S + D[S_z^2 - S(S+1)/3] + E(S_x^2 - S_y^2) + A·S·I

Here, g is the g-tensor, μB is the Bohr magneton, B is the external magnetic field, and S is the electron spin operator. The D and E terms represent the axial and rhombic zero-field splitting parameters, respectively, which arise from the interaction of the electron spin with the local crystal field. The final term describes the hyperfine coupling (A ) between the electron spin (S ) and the nuclear spin (I ) of the manganese atom (55Mn, I = 5/2). For high-spin Mn(II) (S=5/2), the g-factor is typically close to the free-electron value of ~2.0023, and the anisotropy is often small.

The table below lists the determined spin Hamiltonian parameters for the [Mn(cyclam)Br2]Br complex.

| Parameter | Value (cm⁻¹) | Description |

| D | -1.1677(7) | Second-order axial zero-field splitting |

| E | -0.0135(6) | Second-order rhombic zero-field splitting |

| B40 | 0.0009(3) | Fourth-order zero-field splitting term |

| B42 | 0.0006(2) | Fourth-order zero-field splitting term |

| B44 | 0.0017(3) | Fourth-order zero-field splitting term |

This table presents the spin Hamiltonian parameters for the complex [Mn(cyclam)Br2]Br at 20 K, demonstrating the types of parameters obtained via EPR for manganese-bromide systems. researchgate.net

Theoretical and Computational Chemistry of Manganese Bromide

Density Functional Theory (DFT) Applications to Manganese Bromide Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It has been extensively applied to this compound to elucidate its intrinsic properties. DFT calculations for MnBr₂ are typically performed using spin-polarized approaches to account for the magnetic nature of the manganese atoms. nih.gov The exchange-correlation functional is often treated within the generalized gradient approximation (GGA), using functionals like the Perdew–Burke–Erzerhof (PBE) approach. nih.govacs.org

DFT is employed to determine the most stable geometric configurations of this compound by optimizing lattice parameters and atomic positions. For bulk MnBr₂, which has a hexagonal arrangement belonging to the P3\bar{m}1 space group, DFT calculations have determined lattice constants that are in good agreement with experimental values. nih.govacs.org Similar calculations for the two-dimensional monolayer form also provide critical structural parameters. nih.govacs.org

The electronic structure of MnBr₂ is characterized by analyzing the projected density of states (PDOS). These analyses reveal that the primary contributions to the electronic states near the Fermi level come from the manganese 3d orbitals and the bromine 4p orbitals, indicating a significant d-p orbital hybridization. nih.govacs.org The intrinsic magnetism of the material is driven by the five unpaired electrons in the 3d orbital of the manganese atom. nih.govacs.orgresearchgate.net

Table 1: Optimized Geometric Parameters of this compound from DFT Calculations This table is interactive. You can sort and filter the data.

| Parameter | Bulk MnBr₂ | Monolayer MnBr₂ | Source |

|---|---|---|---|

| Lattice Constant a | 3.87 Å | 3.87 Å | nih.govacs.org |

| Lattice Constant b | 3.87 Å | 3.87 Å | nih.govacs.org |

| Lattice Constant c | 6.48 Å | N/A | nih.govacs.org |

| Mn-Br Distance | N/A | 2.72 Å | nih.gov |

| Mn-Mn Distance | N/A | 3.87 Å | nih.gov |

DFT calculations are crucial for predicting the band structure and band gap of materials, which determines their electronic and optical properties. researchgate.netresearchgate.net Studies on MnBr₂ show that it behaves as a magnetic semiconductor. nih.govacs.org The calculated band structures for both bulk and monolayer forms exhibit similar patterns, with the primary difference arising from interlayer interactions of the van der Waals type in the bulk material. nih.gov

Calculations using the PBE functional show that bulk MnBr₂ has a direct band gap of 3.88 eV in the spin-up channel and an indirect band gap of 4.75 eV in the spin-down channel. nih.govacs.org The monolayer form exhibits a direct spin-up band gap of 3.98 eV and an indirect spin-down gap of 4.83 eV. nih.govacs.org More advanced and accurate hybrid functionals, such as HSE06, have also been used, reporting a band gap of 4.21 eV for monolayer MnBr₂, which validates the general trends observed with PBE calculations. nih.gov

Table 2: Calculated Band Gaps of this compound using Different DFT Functionals This table is interactive. You can sort and filter the data.

| System | Channel | Gap Type | Band Gap (PBE) | Band Gap (HSE06) | Source |

|---|---|---|---|---|---|

| Bulk MnBr₂ | Spin-up | Direct | 3.88 eV | N/A | nih.govacs.org |

| Spin-down | Indirect | 4.75 eV | N/A | nih.govacs.org | |

| Monolayer MnBr₂ | Spin-up | Direct | 3.98 eV | N/A | nih.govacs.org |

| Spin-down | Indirect | 4.83 eV | N/A | nih.govacs.org | |

| Overall | Indirect | 3.95 eV | 4.21 eV | nih.gov |

DFT is a key tool for investigating the magnetic ground state and exchange interactions in magnetic materials. nih.gov For both bulk and monolayer MnBr₂, simulations consistently show that the antiferromagnetic (AFM) configuration is energetically more stable than the ferromagnetic (FM) configuration. nih.govacs.orgresearchgate.net The magnetic moments of the manganese atoms prefer to align perpendicular to the monolayer plane. acs.orgresearchgate.net

The magnetic exchange interactions are described by the Heisenberg model, and the interaction parameters (J₁, J₂, J₃, etc.) can be calculated using methods like the magnetic force theorem. nih.govaps.org These parameters quantify the strength and nature of the magnetic coupling between neighboring manganese atoms. For MnBr₂, the nearest-neighbor interaction (J₁) is the most significant, with interactions decreasing as the distance between atoms increases. acs.org The calculated interactions confirm antiferromagnetic coupling. acs.org

Table 3: Calculated Magnetic Exchange Constants for Monolayer this compound This table is interactive. You can sort and filter the data.

| Exchange Constant | Description | Value (meV) | Source |

|---|---|---|---|

| J₁ | Nearest-neighbor interaction | -0.63 | aps.org |

| J₂ | Next-nearest-neighbor interaction | -0.01 | aps.org |

| J₃ | Third-nearest-neighbor interaction | -0.12 | aps.org |

Molecular Dynamics Simulations for Dynamic Behavior of this compound

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the material's dynamic behavior, such as structural evolution, phase transitions, and thermal properties over time. youtube.com

In the context of this compound, MD simulations can be used to study its structural stability at different temperatures and pressures. The forces acting on each atom can be calculated using empirical interatomic potentials or derived directly from quantum mechanical calculations like DFT in a method known as ab initio molecular dynamics (AIMD). youtube.com AIMD, while computationally intensive, provides a highly accurate description of the atomic forces. MD simulations would allow for the calculation of macroscopic properties and provide an atom-level description of the material's structure as a function of time, including radial distribution functions and coordination numbers. youtube.com

Advanced Computational Analyses for Intermolecular and Intramolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgnih.gov This method partitions the crystal electron density into molecular fragments, allowing for a detailed investigation of how molecules interact with their neighbors. mdpi.com The analysis generates a three-dimensional Hirshfeld surface mapped with properties like normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. researchgate.net

Catalysis and Reactivity of Manganese Bromide Compounds

Manganese Bromide as a Catalyst and Precursor in Organic Transformations

This compound compounds, particularly Manganese(II) bromide (MnBr₂) and manganese pentacarbonyl bromide (Mn(CO)₅Br), are versatile tools in organic synthesis, serving both as direct catalysts and as precursors for more complex catalytic systems. chemimpex.comchemimpex.com Their appeal stems from manganese's status as an earth-abundant, low-cost, and less toxic metal compared to precious metals like palladium or rhodium. nih.govresearchgate.net Manganese's chemical flexibility is highlighted by its wide range of accessible oxidation states, from -3 to +7, which allows for diverse reactivity profiles in catalytic applications. nih.govresearchgate.net

Manganese(II) bromide is recognized for its role as a catalyst in various chemical reactions, where it can improve reaction rates and yields. chemimpex.com It is also a crucial reagent in the synthesis of other manganese-based catalysts and materials, such as manganese oxide nanoparticles, which have applications in catalysis. chemimpex.comchemimpex.com Its ability to act as a brominating agent also makes it valuable in organic synthesis for introducing bromine into organic molecules. chemimpex.com

Organometallic manganese compounds, such as manganese pentacarbonyl bromide, are also effective catalysts. These low-valent manganese complexes can act as Lewis acids, promoting electrophilic substitution and nucleophilic addition reactions. alfachemic.com For instance, Mn(CO)₅Br has been used to catalyze the hydrosilylation of alkenes and the late-stage C-H allylation of complex peptides. nih.govacs.org The development of catalysts from this compound precursors offers a sustainable approach to organic synthesis, enabling a wide array of transformations. nih.gov

Specific Catalytic Reactions Mediated by this compound

This compound-based catalysts facilitate a variety of important organic reactions, demonstrating their utility in forming carbon-carbon and carbon-heteroatom bonds.

Manganese-catalyzed C-H activation has become a powerful strategy for constructing C-C or C-X bonds directly from ubiquitous C-H bonds, offering an atom-economical and environmentally friendly approach. alfachemic.com Manganese catalysts, including simple salts like MnBr₂, have been employed for the regioselective C-H alkylation of indoles without the need for a Grignard reagent base. researchgate.net

Manganese pentacarbonyl bromide (Mn(CO)₅Br) is a particularly effective catalyst in this domain. It has been utilized for the C-H alkenylation of indoles with 1,3-diynes and for the late-stage allylation of structurally complex peptides in a site-selective and racemization-free manner. nih.govresearchgate.net This demonstrates the catalyst's tolerance for diverse and complex functional groups, making it suitable for modifying bioactive molecules. nih.gov For example, Mn(CO)₅Br has been successfully used to catalyze the insertion of an aldehyde into a 2-phenylimidazole C-H bond. alfachemic.com

| Catalyst | Reaction Type | Substrate Example | Coupling Partner | Key Feature | Reference |

|---|---|---|---|---|---|

| MnBr₂ | C-H Alkylation | Indoles | Unactivated alkyl iodides | Does not require a Grignard reagent. | researchgate.net |

| Mn(CO)₅Br | C-H Alkenylation | Indoles | 1,3-Diynes | Precise conversion to 1,3-enynes. | researchgate.net |

| Mn(CO)₅Br | C-H Allylation | Tryptophan-containing peptides | Allylic carbonates | Site-selective, racemization-free modification of complex peptides. | nih.gov |

| Mn(CO)₅Br | C-H Aldehyde Insertion | 2-Phenylimidazole | Aldehyde | Direct insertion into a C-H bond. | alfachemic.com |

This compound has been explored as a catalyst for cross-coupling reactions, offering a more sustainable alternative to traditional palladium- and nickel-based systems. While much of the early work in manganese-catalyzed cross-coupling focused on manganese chloride, this compound has also been shown to be effective.

In 1997, a study demonstrated that MnBr₂ could catalyze the cross-coupling of organotin compounds (arylstannanes) with aryl iodides. researchgate.netdtu.dk More recent investigations have expanded the scope of manganese-catalyzed couplings. For instance, this compound, in combination with TMEDA, has been used to catalyze the formation of C-B bonds. princeton.edu These reactions highlight the potential of this compound to facilitate the formation of sp²-sp² and other carbon-carbon bonds, which are fundamental connections in organic chemistry. organic-chemistry.org The mechanism for these reactions can be complex, and in some cases, it is believed to proceed through a radical pathway, such as a Single Radical Nucleophile (SRN1) mechanism, particularly when Grignard reagents are involved. dtu.dk

This compound compounds can function as Lewis acid catalysts to promote electrophilic substitution reactions, such as the Friedel-Crafts alkylation. alfachemic.comwikipedia.org The π-acidity of the carbon monoxide ligands in complexes like manganese pentacarbonyl bromide renders the manganese center electron-deficient, imparting Lewis acidity. alfachemic.com This allows the complex to activate reagents and promote the electrophilic substitution of aromatic hydrocarbons. alfachemic.com A specific example is the use of manganese pentacarbonyl bromide to catalyze the Friedel-Crafts alkylation of anisole. alfachemic.com This demonstrates that low-valent manganese complexes can serve as effective alternatives to traditional Lewis acids like aluminum chloride in these classic organic transformations. alfachemic.com

Mechanistic Investigations of this compound Catalysis

Understanding the mechanism of this compound catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. These investigations often reveal complex pathways involving changes in the metal's oxidation state and coordination environment.

A key feature of manganese catalysis is the element's ability to access a wide variety of oxidation states, commonly including +2, +3, and +4, but ranging from -3 to +7. nih.govnih.gov This property is central to its catalytic activity, as many reaction mechanisms involve redox cycling of the manganese center.

For example, in certain oxidative C-H functionalization reactions, the catalytic cycle involves changes between different manganese oxidation states. In a proposed mechanism for a manganaelectro-catalyzed C-H azidation, a Mn(III) species is oxidized at an anode to form a high-valent trans-diazide Mn(IV) intermediate. nih.gov This Mn(IV) complex is proposed to facilitate a hydrogen atom transfer (HAT) from the substrate, generating an alkyl radical that then forms the final C-N₃ bond. nih.gov

Conversely, some catalytic cycles may proceed without a change in the manganese oxidation state. Mechanistic studies on C-H functionalization reactions catalyzed by manganese carbonyl compounds suggest that the cycle can be based solely on Mn(I) intermediates. nih.govacs.org In the cross-coupling of alcohols, a manganese(I) hydride intermediate is believed to play a dual role, with all manganese intermediates remaining in the +1 oxidation state throughout the cycle, facilitated by metal-ligand cooperation. acs.org

Manganese Bromide in Advanced Materials and Device Applications

Manganese Bromide in Optoelectronic Devices

This compound and its complex derivatives have emerged as highly promising materials in the field of optoelectronics. Their unique photoluminescent properties, environmental stability, and low toxicity make them attractive alternatives to traditional lead-based halide perovskites. These compounds are being extensively researched for their applications in light-emitting diodes, photodetectors, and high-energy radiation sensors.

Development of High-Performance Light-Emitting Diodes (LEDs)

Lead-free, zero-dimensional (0D) organic-inorganic hybrid compounds based on this compound are gaining traction for next-generation displays and solid-state lighting. rsc.org These materials often exhibit highly efficient phosphorescence, making them suitable for phosphorescent organic light-emitting diodes (PHOLEDs).

Researchers have successfully fabricated highly efficient green-light-emitting PHOLEDs using the compound [(H₂C=CHCH₂)(C₆H₅)₃P]₂MnBr₄, which has an emission peak at 516 nm and a long phosphorescent lifetime of 441 μs. rsc.org By carefully engineering the organic hole and electron transport layers, devices with a current efficiency of 24.71 cd A⁻¹, a power efficiency of 20.61 lm W⁻¹, and an external quantum efficiency (EQE) of 7.12% have been achieved. rsc.org

Other this compound compounds have also shown significant promise. For instance, green LEDs based on (Ph₄P)₂MnBr₄ have demonstrated a current efficiency of 32.0 cd A⁻¹ and an EQE of 9.6%. mdpi.comresearchgate.net Similarly, LEDs fabricated by coating (TBA)₂MnBr₄ powder on a 365 nm UV chip produce a bright green light with CIE chromaticity coordinates of (0.17, 0.69), which is close to standard green. mdpi.comresearchgate.net The high photoluminescence quantum yield (PLQY) of these materials, such as 84.98% for (TBA)₂MnBr₄, is a key factor in their performance. mdpi.com

All-inorganic this compound compounds like Cs₃MnBr₅ and CsMnBr₃ are also being explored. Cs₃MnBr₅ produces a bright green emission at 522 nm with a high PLQY of 82 ± 5%. mdpi.com By creating a mixed phase of Cs₃MnBr₅ and CsMnBr₃, researchers have been able to produce white light, fabricating white LEDs (WLEDs) with a color temperature of 3773 K. mdpi.com

Table 1: Performance of Various this compound-Based LEDs

| Compound | Device Type | Emission Color | Current Efficiency (cd A⁻¹) | Power Efficiency (lm W⁻¹) | External Quantum Efficiency (%) |

|---|---|---|---|---|---|

| [(H₂C=CHCH₂)(C₆H₅)₃P]₂MnBr₄ | PHOLED | Green (516 nm) | 24.71 | 20.61 | 7.12 rsc.org |

| (Ph₄P)₂MnBr₄ | LED | Green | 32.0 | 26.8 | 9.6 mdpi.comresearchgate.net |

| (TBA)₂MnBr₄ on UV chip | LED | Green | N/A | N/A | N/A mdpi.comresearchgate.net |

Photodetectors and UV Sensing Applications

The excellent optoelectronic properties and stability of manganese(II)-based organic-inorganic hybrid materials make them suitable for ultraviolet (UV) photodetection. mdpi.comresearchgate.net While many Mn(II)-based halides have been used for various sensors, their application in UV photodetectors is an emerging area of research. mdpi.com

A UV photodetector fabricated using bulk single crystals of (TBA)₂MnBr₄ demonstrated a distinct photoresponse when excited at 365 nm. mdpi.comresearchgate.net A key feature of this device is its fast response time, with rise and decay times in the order of milliseconds. mdpi.comresearchgate.net The stability of the material is crucial for device performance. Studies have shown that (TBA)₂MnBr₄ possesses remarkable stability against humidity, temperature, and UV light irradiation, making it a robust material for high-performance optoelectronic devices. mdpi.comresearchgate.net

Further advancements have been made by doping all-inorganic this compound compounds. For example, lead-free Ce³⁺ doped Cs₃MnBr₅ metal halide nanocrystals have been used to fabricate a broadband UV photodetector. acs.org This device responds to UV light across a wide range from 200 to 380 nm and exhibits a high responsivity of 1.1 A/W with a millisecond-level rise/fall time. acs.org The introduction of cerium ions also significantly improved the photoluminescence quantum yield from 38% to 90% and enhanced the material's long-term stability. acs.org

Table 2: Characteristics of this compound-Based UV Photodetectors

| Compound | Device Structure | Wavelength (nm) | Response Time | Key Features |

|---|---|---|---|---|

| (TBA)₂MnBr₄ | Bulk Single Crystal | 365 | Milliseconds | Obvious photoresponse, high stability mdpi.comresearchgate.net |

X-ray Scintillators and High-Resolution Imaging

This compound hybrids are proving to be exceptional materials for X-ray detection and imaging, offering a low-toxicity, low-cost, and high-performance alternative to commercial scintillators. nih.govnih.gov These materials efficiently convert high-energy X-ray photons into visible light.

One of the standout materials is the zero-dimensional organic metal halide (C₃₈H₃₄P₂)MnBr₄. This compound can be grown into large single crystals at room temperature and exhibits a bright green emission with a photoluminescence quantum efficiency of approximately 95%. nih.govnih.gov As an X-ray scintillator, it demonstrates a very high light yield of about 80,000 photons MeV⁻¹ and a low detection limit of 72.8 nGy s⁻¹. nih.govnih.govresearchgate.net These characteristics are superior to most commercially available scintillators. nih.gov

Another promising compound, (C₂₁H₂₂P)₂MnBr₄, also shows excellent potential. rsc.org When fabricated into a flexible scintillator screen using a suction filtration method, it achieved a high spatial resolution of 20 line pairs per millimeter (lp mm⁻¹). rsc.org This material has a high light yield of 28,786 photons MeV⁻¹ and a low detection limit of 217.7 nGyair s⁻¹. rsc.org

The performance of these scintillators enables high-resolution X-ray imaging. Flexible scintillators have been fabricated by blending (C₃₈H₃₄P₂)MnBr₄ powders with polydimethylsiloxane, providing a valuable tool for X-ray radiography. nih.govnih.gov Molecular engineering, such as modifying organic cations, can further enhance performance. For instance, an X-ray detector based on a PTA₂MnBr₄ (PTA = phenyltrimethylammonium) wafer showed a high sensitivity of 1122 µC Gyair⁻¹ cm⁻² and a very low detection limit of 95 nGyair s⁻¹. nih.govdoaj.org

Table 3: Performance of this compound-Based X-ray Scintillators

| Compound | Light Yield (photons MeV⁻¹) | Detection Limit | Spatial Resolution (lp mm⁻¹) |

|---|---|---|---|

| (C₃₈H₃₄P₂)MnBr₄ | ~80,000 | 72.8 nGy s⁻¹ nih.govnih.gov | High nih.gov |

| (C₂₁H₂₂P)₂MnBr₄ | 28,786 | 217.7 nGyair s⁻¹ | 20 rsc.org |

| (BTPP)₂MnBr₄ | 53,000 | 89.9 nGyair s⁻¹ | N/A researchgate.net |

| 2-Br ([MnO₂X₂] core) | 12,840 | 0.81 μGyair/s | 10.0 acs.org |

This compound for Energy Storage and Conversion

Beyond optoelectronics, manganese-based compounds are critical in energy technologies. Their abundance and low cost are particularly advantageous for large-scale energy storage and conversion systems like batteries and solar cells.

Electrolyte and Active Material Roles in Battery Technologies

In the realm of aqueous batteries, manganese dioxide (MnO₂) is an attractive cathode material due to its high theoretical capacity and safety. acs.org However, its performance can be limited by low conductivity. acs.org Recent research has demonstrated a high-performance electrolytic MnO₂-Zn battery that utilizes a bromine redox mediator to enhance its electrochemical performance. acs.org

This MnO₂/Br₂–Zn battery operates with the Mn²⁺/MnO₂ cathode chemistry. acs.org The bromine mediator facilitates the redox reactions, leading to a high discharge voltage of 1.98 V and a high areal capacity of ~5.8 mAh cm⁻². acs.org The system also demonstrates an excellent rate capability up to 20 C and long-term stability over 600 cycles. acs.org A scaled-up version of this battery with a capacity of ~950 mAh maintained stability for 100 cycles, offering a practical cell energy density of approximately 32.4 Wh kg⁻¹ at a low energy cost of under 15 US$ kWh⁻¹. acs.org The role of manganese is to serve as the active material for charge storage, while the bromine in the electrolyte acts as a mediator to improve reaction kinetics. acs.org

Manganese is also a key component in the cathodes of lithium-ion batteries, often used alongside nickel and cobalt (NMC). mdpi.com In these materials, manganese helps to maintain structural stability, which contributes to an excellent cycle life and safety profile. mdpi.com While not this compound specifically, the use of manganese as an active cathode material is a well-established strategy in battery technology. lbl.gov The dissolution of manganese ions into the electrolyte can be a challenge, leading to capacity loss, an issue that researchers actively seek to mitigate. researchgate.net

Applications in Dye-Sensitized Solar Cells

The abundance and low toxicity of manganese have also led to its exploration in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net In DSSCs, a redox mediator in the electrolyte is responsible for regenerating the dye after it injects an electron into a semiconductor. Manganese complexes have been investigated as potential redox mediators to replace the more common but corrosive iodide/triiodide couple.

Research has been conducted on a DSSC electrolyte based on the tris(acetylacetonato)manganese(III)/(IV), [Mn(acac)₃]⁰/¹⁺, redox couple. rsc.orgresearchgate.net Using this manganese complex with various sensitizing dyes, researchers achieved notable energy conversion efficiencies. With a new donor–π–acceptor sensitizer, K4, a maximum efficiency of 3.8% was obtained under simulated sunlight. rsc.orgresearchgate.net When commercially available dyes like MK2 and N719 were used with the manganese-based electrolyte, the energy conversion efficiency reached 4.4%. rsc.orgresearchgate.net

Table 4: Performance of DSSCs with a Manganese-Based Redox Mediator

| Sensitizer Dye | Open-Circuit Voltage (V_OC) (mV) | Short-Circuit Current (J_SC) (mA cm⁻²) | Fill Factor (FF) | Energy Conversion Efficiency (%) |

|---|---|---|---|---|

| K4 | 765 | 7.8 | 0.72 | 3.8 rsc.orgresearchgate.net |

| MK2 | 733 | 8.6 | N/A | 4.4 rsc.orgresearchgate.net |

This compound in Magnetic and Spintronic Materials

This compound (MnBr₂) has emerged as a significant material in the field of magnetic and spintronic materials due to its intrinsic magnetic semiconductor properties. nih.govacs.org The magnetism in MnBr₂ originates from the incomplete 3d orbital of the manganese atoms. nih.govacs.org Computational simulations and experimental data have confirmed that MnBr₂ exhibits a stable antiferromagnetic (AFM) configuration, which is energetically more favorable than a ferromagnetic ordering. nih.govacs.org In both its bulk and monolayer forms, the magnetic moments of the manganese atoms preferentially align perpendicular to the material's plane, a crucial characteristic for spintronic applications. nih.govresearchgate.net

Engineering of Magnetic Anisotropy and Ordering

The ability to control magnetic anisotropy and ordering is fundamental for the development of spintronic devices. This compound possesses a significant intrinsic magnetic anisotropy energy (MAE), which is a measure of the energy required to change the direction of magnetization and is critical for the thermal stability of magnetic data storage. nih.gov

Calculations have shown that the MAE for the monolayer and bulk forms of MnBr₂ are 6.8 µeV/Mn and 11.7 µeV/Mn, respectively. nih.govacs.org These values are notably higher than those of conventional spintronic materials like iron (Fe) and nickel (Ni), indicating enhanced thermal stability in devices made from this compound. nih.gov

Table 1: Comparative Magnetic Anisotropy Energy (MAE)

| Material | MAE (µeV/atom) |

| Monolayer MnBr₂ | 6.8 |

| Bulk MnBr₂ | 11.7 |

| Bulk Iron (Fe) | 1.4 |

| Bulk Nickel (Ni) | 2.7 |

This table compares the calculated Magnetic Anisotropy Energy (MAE) of monolayer and bulk this compound with that of bulk Iron and Nickel.

One promising avenue for engineering the magnetic properties of MnBr₂ is through strain engineering. While specific studies on strain engineering in MnBr₂ are emerging, research on similar two-dimensional (2D) magnetic materials like CrSBr has demonstrated that applying compressive biaxial strain can significantly enhance magnetic anisotropy and modify interlayer exchange coupling. arxiv.orgresearchgate.net This suggests that mechanical strain could be a powerful tool to fine-tune the magnetic ordering and anisotropy of MnBr₂ thin films, tailoring them for specific spintronic applications.

Another approach to manipulate the magnetic properties involves creating vacancies in the material's crystal structure. For instance, inducing manganese vacancies in a MnBr₂ monolayer to create a Mn₃Br₈ monolayer has been proposed as a method to change the coordination structure of the manganese ions and potentially achieve ferromagnetism with a sizable MAE. researchgate.net

Exploration of Novel Spintronic Device Concepts

The unique magnetic properties of this compound make it a compelling candidate for various novel spintronic device concepts. Spintronics, or spin-based electronics, aims to utilize the intrinsic spin of electrons in addition to their charge, leading to devices with lower power consumption, faster operation, and increased density. researchgate.net

The high magnetic anisotropy of MnBr₂ is particularly advantageous for data storage applications, as it helps to prevent the random reorientation of spins due to thermal fluctuations, thus ensuring the stability of the stored information. nih.gov Its semiconducting nature also allows for the electrical control of magnetic properties, a key requirement for spintronic logic devices.

One area of exploration is the use of MnBr₂ in magnetic tunnel junctions (MTJs). An MTJ is a key component in non-volatile memory technologies like MRAM (Magnetoresistive Random-Access Memory). The performance of an MTJ is largely determined by the magnetic properties of its constituent layers. The high thermal stability and defined magnetic ordering of MnBr₂ could lead to more robust and scalable MTJs.

Furthermore, the antiferromagnetic nature of MnBr₂ is of significant interest for the burgeoning field of antiferromagnetic spintronics. Antiferromagnetic materials offer advantages over their ferromagnetic counterparts, such as faster dynamics, higher resilience to external magnetic fields, and the potential for denser data storage. MnBr₂ could serve as a platform for developing antiferromagnetic memory and logic devices where the spin orientation is read and written electrically.

Hybrid Perovskite Materials based on this compound

Hybrid perovskite materials incorporating this compound have garnered substantial research interest, primarily driven by the desire to develop lead-free and stable optoelectronic materials. These materials combine the properties of inorganic this compound with organic cations, leading to a wide range of tunable structures and functionalities.

Design and Synthesis of Zero-Dimensional Hybrid this compound Perovskites

Zero-dimensional (0D) hybrid this compound perovskites are characterized by isolated this compound anionic units (typically [MnBr₄]²⁻ tetrahedra) surrounded by bulky organic cations. This structural arrangement leads to strong quantum confinement effects, which significantly influence the material's optical properties.

The design of these 0D materials hinges on the selection of appropriate organic cations that can effectively template the formation of the isolated inorganic units. A common synthetic strategy involves the room-temperature liquid-phase diffusion method or direct crystallization from solution. For example, the use of the tetrabutylammonium cation (TBA⁺) leads to the formation of (TBA)₂MnBr₄ single crystals. mdpi.com Similarly, the triethylmethylammonium (TEMA⁺) cation has been used to synthesize [TEMA]₂MnBr₄. rsc.org

These 0D hybrid manganese bromides are known for their efficient photoluminescence. For instance, (TBA)₂MnBr₄ single crystals exhibit a strong green emission peak at 518 nm with a high photoluminescence quantum yield (PLQY) of 84.98%. mdpi.com This emission is attributed to the d-d electronic transition within the individual Mn²⁺ ions. mdpi.com The high PLQY and excellent environmental stability of these materials make them promising for applications in green light-emitting diodes (LEDs) and UV photodetectors. mdpi.com

Table 2: Properties of Zero-Dimensional Hybrid Manganese Bromides

| Compound | Organic Cation | Emission Peak | PLQY |

| (TBA)₂MnBr₄ | Tetrabutylammonium (TBA⁺) | 518 nm (Green) | 84.98% |

| [TEMA]₂MnBr₄ | Triethylmethylammonium (TEMA⁺) | 513 nm (Green) | 80.78% |

This table summarizes the photoluminescent properties of selected zero-dimensional hybrid this compound perovskites.

Layered and Low-Dimensional this compound Hybrid Architectures

Beyond 0D structures, this compound can form one-dimensional (1D) and two-dimensional (2D) hybrid architectures. The dimensionality of the resulting material is largely dictated by the size and shape of the organic cation and the reaction conditions.

For instance, using the ligand 3-aminopyridine (3AP), it is possible to synthesize 0D [MnBr₂(3AP)₄] complexes where the amino group promotes the formation of discrete structures through hydrogen bonding. mdpi.comresearchgate.net However, by modifying the reaction conditions, the same ligand can be used to construct a 2D coordination polymer. mdpi.comresearchgate.net In contrast, a ligand like 4-ethylpyridine (4EtP), which lacks the hydrogen-bonding capability of 3AP, tends to form 1D chains of {MnBr₂(4EtP)₂}n. mdpi.comresearchgate.net

The dimensionality of these hybrid materials has a direct impact on their properties. For example, while 0D and 1D manganese halide compounds can have similar visible photoluminescence, they often exhibit different near-infrared (NIR) emissions. mdpi.com This tunability of dimensionality allows for the rational design of materials with specific optical or electronic characteristics.

Phase Engineering and Structural Control for Tunable Properties

Phase engineering and the precise control of the crystal structure are powerful strategies for tuning the properties of this compound-based hybrid perovskites. This is particularly evident in all-inorganic cesium this compound systems, which can exist in different crystalline phases with distinct optical properties.

A notable example is the phase transition between one-dimensional CsMnBr₃ and zero-dimensional Cs₃MnBr₅. This transition can be triggered by the introduction of a solvent like isopropanol, leading to a change in the coordination environment of the Mn²⁺ ions and a corresponding shift in the emission color from red (for 1D CsMnBr₃) to green (for 0D Cs₃MnBr₅). nih.govresearchgate.net

Furthermore, exposure to a humid environment can induce the transformation of both CsMnBr₃ and Cs₃MnBr₅ into hydrated 0D Cs₂MnBr₄·2H₂O, which exhibits blue emission. nih.gov This hydrated phase can be reversed back to a mixture of the original phases through thermal annealing. nih.gov

Table 3: Phase-Dependent Properties of Cesium Manganese Bromides

| Compound | Dimensionality | Emission Color |

| CsMnBr₃ | 1D | Red |

| Cs₃MnBr₅ | 0D | Green |

| Cs₂MnBr₄·2H₂O | 0D | Blue |

This table illustrates the relationship between the crystal phase, dimensionality, and emission color of cesium this compound nanocrystals.

This ability to control the phase and structure through external stimuli like solvents and temperature opens up possibilities for creating materials with switchable and tunable optical properties, which are highly desirable for applications in displays, sensors, and other light-emitting devices. nih.govresearchgate.net

Photoluminescence Quenching and Band Alignment in Hybridsacs.org

The integration of this compound into hybrid organic-inorganic materials has profound effects on their photoluminescent properties and electronic band structure. Understanding the mechanisms of photoluminescence (PL) quenching and the principles of band alignment is crucial for designing highly efficient emissive materials for various advanced applications.

Photoluminescence Quenching Mechanisms

A primary factor governing the photoluminescence quantum yield (PLQY) in hybrid manganese bromides is the phenomenon of concentration quenching. This effect is strongly correlated with the distance between adjacent manganese (Mn²⁺) luminescent centers. nih.govscispace.com When Mn²⁺ ions are too close to one another, non-radiative energy transfer can occur, which quenches the luminescence. Therefore, designing hybrid structures that ensure sufficient separation of the Mn²⁺ centers is a key strategy for enhancing emission efficiency. nih.govscispace.com

Research has demonstrated a direct correlation between the Mn···Mn distance and the PLQY in a series of hybrid manganese bromides with the general formula AₘMnBr₄. nih.govscispace.commdpi.com High PLQYs are consistently observed in compounds with long Mn···Mn distances. nih.govscispace.com This is achieved by incorporating bulky organic cations (A) into the crystal structure, which effectively isolate the [MnBr₄]²⁻ tetrahedra. nih.govscispace.comresearchgate.net For instance, the use of a bulky, singly protonated cation that avoids hydrogen bonding is ideal for preventing energy transfer and maximizing PLQY. nih.govscispace.com In the compound (TBA)₂MnBr₄, the large tetrabutylammonium cations separate the [MnBr₄]²⁻ tetrahedra, leading to a large Mn-Mn distance and a high PLQY of 84.98%. researchgate.netnih.gov Similarly, (TMPEA)₂MnBr₄ achieves a remarkable PLQY of up to 98% in a single crystal, attributed to the effective separation of Mn centers. nih.govscispace.commdpi.com

An unusual case of thermal quenching has been observed in the hybrid crystal (DMML)₂MnBr₄. mdpi.com This material exhibits a temporary PL quenching that is highly coupled with a thermodynamic, crystalline-crystalline phase transition. mdpi.com The quenching originates from an anomalous variation of the [MnBr₄]²⁻ tetrahedrons near the phase transition temperature, which leads to non-radiative recombination. mdpi.com

When manganese is used as a dopant in perovskite nanocrystals, such as CsPbCl₃ or MAPbBr₃, it can passivate defects and reduce non-radiative recombination, thereby enhancing the PLQY. nih.govrsc.org The energy transfer from the perovskite host to the Mn²⁺ ions results in the characteristic Mn d-d emission. rsc.orgrsc.orgresearchgate.net The efficiency of this energy transfer is a critical factor; for example, in Mn²⁺-doped CsPbCl₃ nanocrystals, the wide bandgap of the host facilitates efficient exciton energy transfer. rsc.orgacs.org

| Compound/System | Mn···Mn Distance (Å) | PLQY (%) | Key Structural Feature |

| (TMPEA)₂MnBr₄ | - | 70.8 (powder), 98 (crystal) | Bulky organic cation preventing energy transfer. nih.govscispace.com |

| (TBA)₂MnBr₄ | > 8.951 | 84.98 | Large organic cations isolating [MnBr₄]²⁻ centers. researchgate.netnih.gov |

| Mn²⁺-doped MAPbBr₃ NCs | - | 72 (at 17% Mn²⁺) | Mn²⁺ doping passivates defects. nih.gov |

| (R-PEA)₂MnBr₄ | - | 91.3 | Chiral organic cations influencing structure. bath.ac.uk |

| (S-PEA)₂MnBr₄ | - | 98.6 | Chiral organic cations influencing structure. bath.ac.uk |

Band Alignment in Hybrid Structures

The electronic band structure of hybrid manganese halides is characterized by highly localized electronic states, typical of zero-dimensional (0D) materials. researchgate.net Density functional theory (DFT) calculations for compounds like (TBA)₂MnBr₄ show flat band edges near the valence band maximum (VBM) and conduction band minimum (CBM), indicating negligible electronic coupling between the [MnBr₄]²⁻ units. researchgate.net The emission in these materials originates from the d-d transition of the single Mn²⁺ ion. researchgate.netnih.gov

In more complex hybrid systems like perovskites, the band alignment between the organic and inorganic components, or between different halide compositions, is critical. The choice of halide (e.g., Br⁻ vs. I⁻) can chemically tune the band gap and the absolute positions of the valence and conduction bands. ewha.ac.krresearchgate.netnih.gov Generally, in lead halide perovskites, the VBM is formed from a hybridization of lead 6s and halide p orbitals, while the CBM is composed of lead 6p orbitals. ewha.ac.krresearchgate.net Substituting iodide with bromide leads to an increase in the band gap. researchgate.net